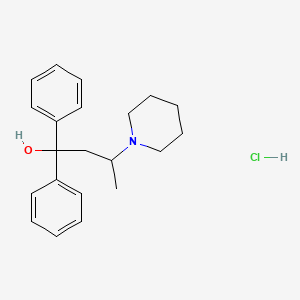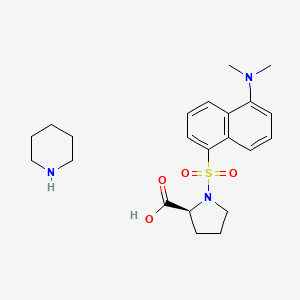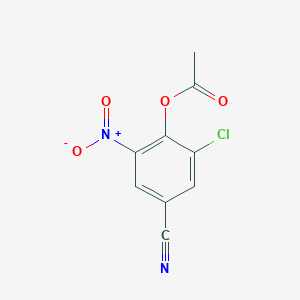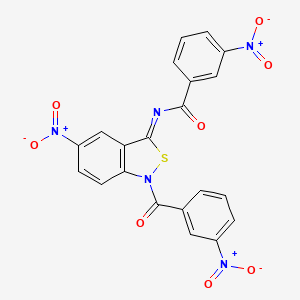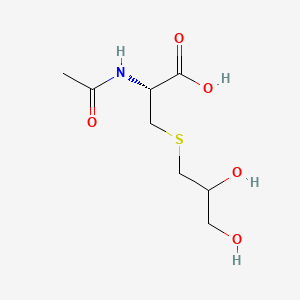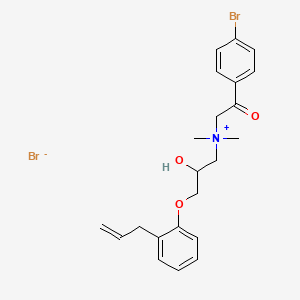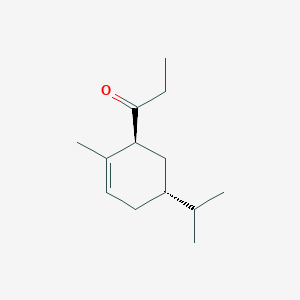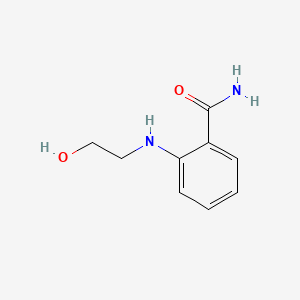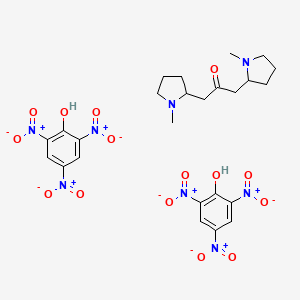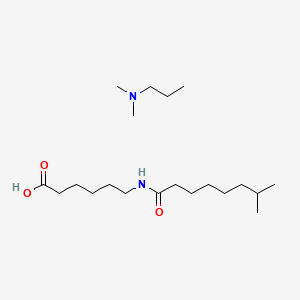
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is characterized by its unique structure, which includes chlorine and fluorine atoms, as well as hydroxyl and acetate groups. This compound is part of the larger class of glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties .
Métodos De Preparación
The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves several steps. One common method includes the fluorination at the 6-position and chlorination at the 9 and 11 positions of the steroid backbone. The hydroxyl groups at the 17 and 21 positions are then acetylated to form the diacetate ester . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: It is utilized in research on glucocorticoid receptors and their role in cellular processes.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the expression of specific genes involved in inflammatory and immune responses. The molecular targets include various cytokines and enzymes that play a role in inflammation .
Comparación Con Compuestos Similares
Compared to other glucocorticoids, 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and acetylation. Similar compounds include:
Dexamethasone: Known for its potent anti-inflammatory effects.
Betamethasone: Another glucocorticoid with similar applications but different structural modifications.
Fluocinolone acetonide: Used in dermatology for its anti-inflammatory properties.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific applications .
Propiedades
Número CAS |
60864-41-7 |
|---|---|
Fórmula molecular |
C25H29Cl2FO6 |
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H29Cl2FO6/c1-13(29)33-12-21(32)24(34-14(2)30)8-6-16-17-10-19(28)18-9-15(31)5-7-22(18,3)25(17,27)20(26)11-23(16,24)4/h5,7,9,16-17,19-20H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
MXUPCASLFHNIIF-CYBFZDFUSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Cl)Cl)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)Cl)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


